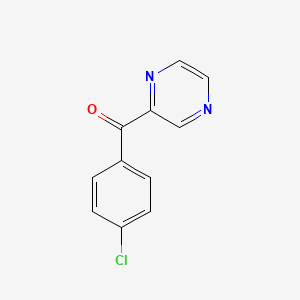
2-(4-Chlorobenzoyl)pyrazine
Overview
Description
“2-(4-Chlorobenzoyl)pyrazine” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of pyrazine, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzoyl)pyrazine” consists of a pyrazine ring with a 4-chlorobenzoyl group attached. The presence of more pyrazine rings can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer .Scientific Research Applications
DNA Binding and Antimicrobial Properties : Pyrazine derivatives, such as chlorohydrazinopyrazine, have shown high affinity to DNA and do not exhibit toxicity toward human cells. These properties support their potential application in clinical use, particularly due to their antimicrobial characteristics (Mech-Warda et al., 2022).
Antiviral Evaluation : Certain pyrazine derivatives have been synthesized and evaluated for their antiviral activity. For instance, specific compounds demonstrated activity against herpes viruses, showcasing the potential of pyrazine derivatives in antiviral drug development (Walker et al., 1998).
Microbial Metabolism : Pyrazines have a broad biological distribution and are synthesized and degraded by various bacteria and fungi. The microbial transformation of pyrazines aids in the synthesis of novel molecules, important in fields like agriculture and medicine (Rajini et al., 2011).
Optoelectronic Applications : Pyrazine compounds are significant in organic optoelectronic materials. Research into pyrazine derivatives, such as dipyrrolopyrazine, has expanded understanding of their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).
Intermediate in Pharmaceutical Synthesis : Pyrazine derivatives are used as intermediates in the synthesis of various pharmaceuticals. For instance, pyrazine 2,3-dicarboxylic acid is a key intermediate in the preparation of antitubercular drugs (Sridhar & Palaniappan, 1989).
Pharmacological Properties : Pyrazine derivatives possess diverse pharmacological properties, such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer effects, making them subjects of increasing research interest (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
(4-chlorophenyl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRYQDHLSKMOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608352 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)pyrazine | |
CAS RN |
118543-85-4 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



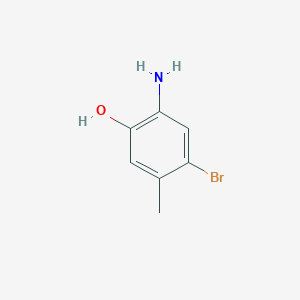




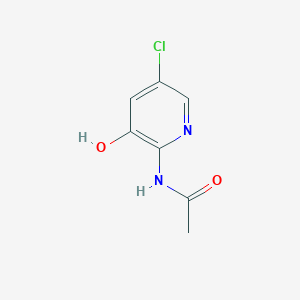
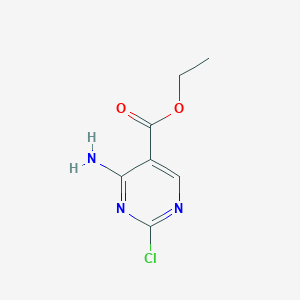
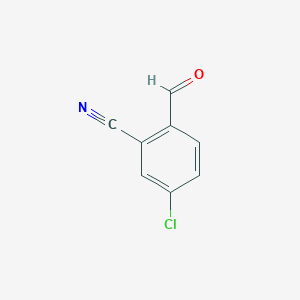
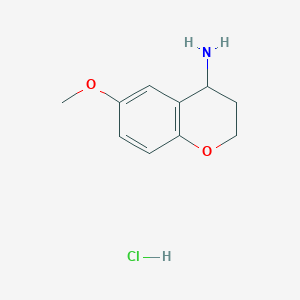


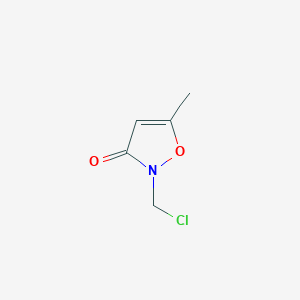
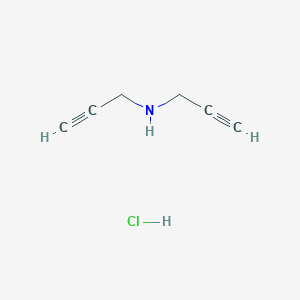
![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)